molecular formula C21H23N3O2S B259432 4-CYANO-NN-DIETHYL-3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2-CARBOXAMIDE

4-CYANO-NN-DIETHYL-3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B259432
M. Wt: 381.5 g/mol
InChI Key: USHRAQSTNWRPEY-UHFFFAOYSA-N
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Description

4-CYANO-NN-DIETHYL-3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYANO-NN-DIETHYL-3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

4-CYANO-NN-DIETHYL-3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

4-CYANO-NN-DIETHYL-3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CYANO-NN-DIETHYL-3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CYANO-NN-DIETHYL-3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

4-cyano-N,N-diethyl-3-methyl-5-[(2-phenylcyclopropanecarbonyl)amino]thiophene-2-carboxamide

InChI

InChI=1S/C21H23N3O2S/c1-4-24(5-2)21(26)18-13(3)17(12-22)20(27-18)23-19(25)16-11-15(16)14-9-7-6-8-10-14/h6-10,15-16H,4-5,11H2,1-3H3,(H,23,25)

InChI Key

USHRAQSTNWRPEY-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2CC2C3=CC=CC=C3)C#N)C

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2CC2C3=CC=CC=C3)C#N)C

Origin of Product

United States

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